3-(Pyrimidin-2-yl)aniline
Overview
Description
3-(Pyrimidin-2-yl)aniline is an aromatic heterocyclic compound that features a pyrimidine ring attached to an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
3-(Pyrimidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the development of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and materials science
Mechanism of Action
Target of Action
3-(Pyrimidin-2-yl)aniline, also known as 3-PYRIMIDIN-2-YLANILINE, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . By interacting with these targets, pyrimidines can modulate the inflammatory response in the body.
Biochemical Pathways
The biochemical pathways affected by this compound involve the inflammatory response. The compound inhibits the expression and activities of key inflammatory mediators, thereby affecting the pathways these mediators are involved in . The downstream effects of this inhibition can lead to a reduction in inflammation and associated symptoms.
Pharmacokinetics
Pyrimidine-based drugs are known for their biological potency and their improved medicinal chemistry properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can reduce inflammation at the molecular and cellular level . This can result in a decrease in the symptoms associated with conditions characterized by inflammation.
Safety and Hazards
“3-(Pyrimidin-2-yl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
Future Directions
Research on pyrimidine derivatives, including “3-(Pyrimidin-2-yl)aniline”, is ongoing. These compounds have shown potential in various biological applications such as anti-microbial and cytotoxic activities . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
3-(Pyrimidin-2-yl)aniline plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The compound acts as an inhibitor of CDKs, thereby modulating cell division and proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, such as protein kinases, influencing cellular responses to external stimuli . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by inhibiting key signaling pathways that promote cell survival . This includes the inhibition of protein kinases involved in the activation of anti-apoptotic proteins. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . This leads to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of metabolic pathways that support cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, such as CDKs, and inhibits their activity by preventing substrate binding . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which disrupt the normal catalytic function of the enzymes. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments . This targeted distribution is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by binding to nuclear receptors and transcription factors . This dual localization allows the compound to exert its effects on multiple cellular processes, including cell cycle regulation, apoptosis, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)aniline typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom on the pyrimidine ring is replaced by the aniline group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, aminated products, and various functionalized aniline derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrimidin-2-yl)aniline
- 4-(Pyrimidin-2-yl)aniline
- 3-(Pyridyl-2-yl)aniline
Uniqueness
3-(Pyrimidin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to its analogs. The position of the pyrimidine ring relative to the aniline moiety influences its binding affinity and selectivity towards various biological targets .
Properties
IUPAC Name |
3-pyrimidin-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBKTKLGFLECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499004 | |
Record name | 3-(Pyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-56-1 | |
Record name | 3-(Pyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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